Ethyl 2-(4-benzoylphenoxy)acetate
Description
Contextualization within Aromatic Ester Chemistry
Aromatic esters are a significant class of organic compounds defined by an ester functional group (R-COO-R') attached to an aromatic ring. numberanalytics.com These compounds are prevalent in both nature and industry, contributing to the natural fragrances of fruits and flowers and serving as crucial intermediates in the synthesis of pharmaceuticals, polymers, and agrochemicals. numberanalytics.comsolubilityofthings.comnumberanalytics.com
The general properties of aromatic esters include:
Physical State: Often liquids or low-melting solids with pleasant, fruity odors. ebsco.comwikipedia.org
Boiling and Melting Points: Typically higher than their aliphatic counterparts due to the rigid structure of the aromatic ring, which enhances intermolecular forces. numberanalytics.com
Solubility: Generally soluble in organic solvents while having limited solubility in water. numberanalytics.com
The ester linkage is pivotal, undergoing reactions like hydrolysis (cleavage by water) under acidic or basic conditions to form a carboxylic acid and an alcohol. numberanalytics.comwikipedia.org This reactivity makes aromatic esters versatile building blocks in organic synthesis. solubilityofthings.com Ethyl 2-(4-benzoylphenoxy)acetate, as an aromatic ester, is situated within this chemical context, with its properties and reactivity governed by the interplay between the ester group and its aromatic framework.
Significance of Phenoxyacetate (B1228835) and Benzophenone (B1666685) Moieties in Chemical Synthesis
The structure of this compound is distinguished by two key components: the phenoxyacetate group and the benzophenone group. Both are independently significant in chemical synthesis.
Phenoxyacetate Moiety: Phenoxyacetic acid and its derivatives are important intermediates. Phenoxyacetic acid itself is an O-phenyl derivative of glycolic acid and is used in the manufacture of pharmaceuticals, pesticides, and dyes. patsnap.comwikipedia.org The synthesis of the phenoxyacetate structure typically involves the reaction of a phenolate (B1203915) with a chloroacetate (B1199739). wikipedia.orgchemicalbook.com This core structure is a versatile scaffold, allowing for the introduction of various functional groups to modify the molecule's properties. For instance, derivatives have been synthesized to act as antioxidant agents. researchgate.net
Benzophenone Moiety: Benzophenone is the simplest diaromatic ketone and serves as a fundamental building block in organic chemistry. wikipedia.orgchemicalbook.com It is produced through methods like the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride. wikipedia.orgnih.gov The benzophenone framework is found in numerous compounds with diverse applications:
Photoinitiators: Benzophenone is widely used as a photoinitiator for UV-curable inks and coatings due to its ability to form a triplet state that can initiate polymerization. chemicalbook.comacs.org
Pharmaceuticals: The benzophenone structure is a key component in various pharmaceuticals, including antihistamines and hypnotic drugs. chemicalbook.comnih.gov
UV Protection: Substituted benzophenones are utilized as UV absorbers in sunscreens and to protect products like perfumes from light-induced damage. wikipedia.orgnih.gov
Synthetic Intermediates: It is a precursor in the synthesis of high-strength polymers like PEEK. wikipedia.org
The presence of both the phenoxyacetate and benzophenone moieties in this compound creates a molecule with a rich chemical profile, suggesting potential for a range of applications stemming from the combined properties of these two important structural units.
Overview of Key Research Areas for this compound
Research on this compound and its close derivatives has primarily focused on their synthesis and evaluation for various biological activities. The combination of the benzophenone and phenoxyacetate groups provides a template for developing new therapeutic agents.
Key research findings include:
Antioxidant Activity: A study on (4-benzoyl-phenoxy)-acetic acid derivatives showed that certain compounds in this class exhibit significant radical scavenging activity. researchgate.net Specifically, derivatives with a chloro substituent or no substituent on the benzoyl ring demonstrated antioxidant capabilities comparable to the standard, ascorbic acid. researchgate.net
Antimicrobial and Anticancer Potential: The broader class of benzophenone analogues has been investigated for a range of biological effects. Nitro-substituted benzophenones have shown notable in vivo antitumor activity. nih.gov Furthermore, new scaffolds incorporating the 2-(4-benzoylphenoxy) ethanone (B97240) core have been synthesized and tested for antimicrobial properties, with some derivatives showing promise as potent antibacterial agents. researchgate.net
Enzyme Inhibition: A chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, which shares the ethyl phenoxyacetate core, was synthesized and shown to be an effective inhibitor of enzymes such as cholinesterases and glutathione (B108866) S-transferase. nih.gov
These research areas highlight the compound's potential as a scaffold in medicinal chemistry for developing new antioxidant, antimicrobial, and enzyme-inhibiting agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-benzoylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-2-20-16(18)12-21-15-10-8-14(9-11-15)17(19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYBUCRCYYSRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405571 | |
| Record name | Acetic acid, (4-benzoylphenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51848-56-7 | |
| Record name | Acetic acid, (4-benzoylphenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for determining molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) spectroscopy identifies the different types of hydrogen atoms in a molecule and their neighboring protons. The spectrum for Ethyl 2-(4-benzoylphenoxy)acetate is expected to show distinct signals corresponding to the ethyl group protons, the methylene (B1212753) protons of the acetate (B1210297) bridge, and the protons on the two aromatic rings.
Based on the structure, the key proton environments and their expected signals are:
Ethyl Ester Protons : The methyl (CH₃) group would appear as a triplet, coupled to the adjacent methylene (CH₂) group. The methylene protons would, in turn, appear as a quartet, coupled to the methyl group.
Oxymethylene Protons : The protons of the -O-CH₂-C=O group are chemically unique and not coupled to other protons, and would therefore be expected to produce a singlet.
Aromatic Protons : The nine protons distributed across the two benzene (B151609) rings would produce a complex series of signals in the aromatic region of the spectrum. Their exact chemical shifts and multiplicities depend on their position relative to the electron-withdrawing benzoyl group and the electron-donating ether linkage.
A representative ¹H NMR data table for a structurally similar compound, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, shows signals at δ 1.2 (triplet, CH₃ of ester), δ 4.25 (quartet, CH₂ of ester), and δ 4.45 (singlet, OCH₂). The aromatic protons appear as a broad multiplet between δ 7.2-7.8.
Table 1: Expected ¹H NMR Signals for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Ethyl -CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H |
| Ethyl -CH₂- | ~4.2 - 4.4 | Quartet (q) | 2H |
| Methylene -O-CH₂- | ~4.6 - 4.8 | Singlet (s) | 2H |
| Aromatic Protons | ~6.9 - 7.9 | Multiplet (m) | 9H |
Note: This table represents expected values based on typical chemical shifts and data from analogous compounds. The reporting of NMR data generally includes the chemical shift (δ) in parts per million (ppm), multiplicity (e.g., s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration (number of protons).
Carbon-13 NMR provides a count of the unique carbon environments in a molecule. For this compound, with its 17 carbon atoms, the spectrum would show distinct peaks for the ethyl carbons, the acetate carbons, and the carbons of the two aromatic rings.
Key expected signals include:
Carbonyl Carbons : Two distinct signals are expected at the low-field end of the spectrum (δ 160-200 ppm), corresponding to the ester carbonyl (C=O) and the ketone carbonyl.
Aromatic Carbons : Signals for the twelve aromatic carbons would appear in the range of δ 110-160 ppm. Carbons bonded directly to oxygen would be further downfield.
Aliphatic Carbons : The three sp³-hybridized carbons of the ethyl acetate moiety would appear at the high-field end of the spectrum (δ 0-90 ppm).
For the related compound Ethyl 2-(4-aminophenoxy)acetate, the ¹³C NMR spectrum shows signals for the ester carbonyl at δ 169.3, aromatic carbons between δ 114.7-148.9, and aliphatic carbons at δ 65.6, 60.4, and 14.1.
Table 2: Expected ¹³C NMR Signals for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Ketone C=O | ~195 |
| Ester C=O | ~168 |
| Aromatic C-O | ~162 |
| Aromatic C-C=O | ~138 |
| Aromatic C-H & C-C | ~114 - 133 |
| Methylene -O-CH₂- | ~65 |
| Ethyl -O-CH₂- | ~61 |
| Ethyl -CH₃ | ~14 |
Note: This table represents expected values based on typical chemical shift ranges and data from analogous structures.
Two-dimensional (2D) NMR techniques provide further insight by showing correlations between nuclei.
COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. In a COSY spectrum of this compound, a cross-peak would confirm the coupling between the ethyl group's -CH₂- protons (at ~4.2 ppm) and -CH₃ protons (at ~1.2 ppm). This is invaluable for assigning adjacent protons within a spin system.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could reveal spatial proximity between the protons of the ether-linked methylene group (-O-CH₂-) and the protons on the adjacent aromatic ring, helping to confirm the molecule's three-dimensional arrangement. In a study of a related aminophenoxy compound, NOESY was used to establish through-space correlations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
FTIR spectroscopy is a high-sensitivity method for obtaining an infrared spectrum. For this compound, the most prominent and diagnostic peaks would be from the two carbonyl groups. The spectrum of a very similar compound, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, shows strong absorption bands at 1740 cm⁻¹ for the ester carbonyl (C=O) and 1665 cm⁻¹ for the ketone carbonyl (C=O). Other characteristic absorptions would include C-O ether stretches and C-H stretches from the aromatic and aliphatic parts of the molecule.
Table 3: Principal FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~1740 | C=O Stretch | Ester | |
| ~1665 | C=O Stretch | Ketone (Benzoyl) | |
| ~1250 - 1000 | C-O Stretch | Ether and Ester | |
| ~3100 - 3000 | C-H Stretch | Aromatic | |
| ~3000 - 2850 | C-H Stretch | Aliphatic |
Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. The sample is placed in direct contact with an ATR crystal (often diamond, germanium, or zinc selenide). The IR beam passes through the crystal and is reflected, but a portion of the beam, an "evanescent wave," penetrates a short distance into the sample, where it can be absorbed.
This method is advantageous as it requires very little sample and bypasses the need for preparing KBr pellets or solvent-based cells. While specific ATR-IR data for this compound is not detailed in the provided search context, this technique would be an ideal method for obtaining its high-quality infrared spectrum, revealing the key functional group absorptions listed in Table 3. The selection of instrumental parameters, such as a resolution of 4 cm⁻¹, is often optimal for balancing spectral detail with signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While specific LC-MS studies on this compound are not detailed in the provided search results, the methodology is broadly applicable for its analysis.
In a typical LC-MS setup, the compound would first be passed through an HPLC column, such as a C18 column, to separate it from any impurities or other components in a mixture. nih.gov The separated analyte then enters the mass spectrometer, where it is ionized, commonly using an electrospray ionization (ESI) source. nih.govrsc.org The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z). This technique is invaluable for confirming the presence and purity of the target compound in a sample. The operating parameters, such as the mobile phase composition, flow rate, and ESI source settings (e.g., capillary voltage, desolvation temperature), would be optimized to achieve the best signal for the compound. nih.govekb.eg
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is an essential technique for determining the precise elemental composition of a molecule. It measures the mass-to-charge ratio with very high accuracy, allowing for the calculation of a unique molecular formula.
For this compound, with a molecular formula of C₁₇H₁₆O₄, the expected monoisotopic mass is 284.1049 g/mol . echemi.com HRESIMS analysis would aim to detect the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) and measure their exact m/z value. A measured mass that matches the theoretical mass within a very small error margin (typically < 5 ppm) provides strong evidence for the compound's elemental formula, distinguishing it from other compounds with the same nominal mass. Although specific HRESIMS data for this exact compound is not available in the search results, this technique remains a standard for unambiguous formula confirmation in chemical synthesis and characterization. rsc.org
General mass spectral analysis provides structural information through the controlled fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure.
The molecular ion peak ([M]⁺) for this compound would appear at an m/z of 284. echemi.com Key fragmentation pathways can be predicted based on the structure and comparison with similar molecules like ethyl benzoate. pharmacy180.com Common fragmentation processes include:
Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the ester group would result in the loss of a fragment with a mass of 45 amu, leading to the formation of a stable benzoylphenoxy acylium ion at m/z 239. This is often a dominant fragmentation pathway for ethyl esters. pharmacy180.com
Cleavage of the ether bond: Fragmentation at the ether linkage could lead to ions corresponding to the benzoylphenyl radical cation or the ethoxyacetate moiety.
Formation of the benzoyl cation: A peak at m/z 105, corresponding to the [C₆H₅CO]⁺ ion, is a characteristic fragment for benzophenone (B1666685) derivatives.
Loss of ethylene (B1197577): A McLafferty rearrangement could result in the loss of ethylene (C₂H₄, 28 amu) from the molecular ion. pharmacy180.com
The relative abundance of these fragment ions, particularly the most abundant ion known as the base peak, helps to confirm the connectivity of the atoms within the molecule. pharmacy180.comdocbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is characteristic of the chromophores present in the structure. The key chromophores in this compound are the benzoyl group and the phenoxy group.
Expected electronic transitions include:
π → π* transitions: These high-energy transitions occur within the aromatic rings and the carbonyl group. They are expected to produce strong absorption bands, likely in the range of 230-300 nm. Studies on the structurally related compound Ethyl-2-(4-aminophenoxy) acetate showed experimental absorption bands at 234 nm and 299 nm, which were assigned to HOMO→LUMO+2 and HOMO→LUMO transitions, respectively. mdpi.comresearchgate.net
n → π* transitions: This lower-energy transition involves the non-bonding electrons of the carbonyl oxygen. It results in a weaker absorption band at a longer wavelength, typically above 300 nm, and is characteristic of ketones.
The exact position and intensity of these absorption maxima can be influenced by the solvent used. pharmpharm.ru Analysis of the UV-Vis spectrum is a standard method for confirming the presence of the key chromophoric systems within the molecule.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information on the molecular vibrations and is complementary to infrared (IR) spectroscopy. A comprehensive study combining FT-IR and FT-Raman analysis has been performed on the closely related compound Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (EBDA), and the findings are highly relevant. researchgate.net
The experimental and theoretical analysis of EBDA revealed characteristic vibrational modes that can be extrapolated to this compound:
C-H Stretching: Vibrations of the aromatic C-H bonds are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net
C=O Stretching: The spectrum would show distinct stretching vibrations for the two carbonyl groups. In a related compound, the ester carbonyl (C=O) stretch was observed at 1740 cm⁻¹, while the ketone carbonyl stretch appeared at 1665 cm⁻¹. nih.gov
Aromatic C=C Stretching: The vibrations of the phenyl rings would appear in the 1600-1400 cm⁻¹ region.
C-O Stretching: The ether and ester C-O stretching vibrations would be visible in the fingerprint region of the spectrum.
Comparing the experimental Raman spectrum with data from computational studies, such as those using Density Functional Theory (DFT), allows for precise assignment of the observed vibrational bands to specific molecular motions. researchgate.net
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure for this compound itself is not in the search results, a detailed analysis of the closely related derivative, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate , provides significant insight into the expected solid-state conformation. nih.govnih.gov
The analysis of this derivative revealed that the molecule crystallizes in a triclinic system with the P-1 space group. nih.gov A key structural feature is the significant twist between the two phenyl rings of the benzophenone moiety, with a dihedral angle of 69.04 (11)°. nih.govnih.gov The crystal structure is further stabilized by an intramolecular C-H···O hydrogen bond. nih.gov The data obtained from this study allows for the construction of a detailed model of the molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the crystalline state.
Below is a table summarizing the crystallographic data for Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, which serves as a robust model for the title compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₉H₂₀O₄ | nih.gov |
| Molecular Weight | 312.35 g/mol | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a | 8.148 (4) Å | nih.gov |
| b | 8.635 (4) Å | nih.gov |
| c | 13.029 (7) Å | nih.gov |
| α | 84.054 (8)° | nih.gov |
| β | 81.176 (8)° | nih.gov |
| γ | 66.559 (7)° | nih.gov |
| Volume (V) | 830.2 (7) ų | nih.gov |
| Z | 2 | nih.gov |
| Dihedral Angle (Benzene Rings) | 69.04 (11)° | nih.govnih.gov |
Single Crystal X-ray Diffraction Applications for Derivatives and Analogs
A notable example is the study of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate . The crystallographic analysis of this derivative reveals how substituent groups can influence the molecular conformation and crystal packing. The data obtained from such analogs are crucial for building a comprehensive understanding of the structure-property relationships within this class of compounds.
Table 1: Crystal Data for the Derivative Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₂₀O₄ |
| Formula Weight | 312.35 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.148(4) |
| b (Å) | 8.635(4) |
| c (Å) | 13.029(7) |
| α (°) | 84.054(8) |
| β (°) | 81.176(8) |
| γ (°) | 66.559(7) |
| Volume (ų) | 830.2(7) |
| Z | 2 |
This data is for a derivative and is presented for illustrative purposes.
Analysis of Dihedral Angles and Molecular Conformation in Crystalline State
The conformation of a molecule, particularly the spatial arrangement of its constituent rings and flexible chains, is a key determinant of its chemical and biological activity. Dihedral angles, which describe the twist between different planes within a molecule, are precisely determined through X-ray crystallography.
For the analog Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate , the dihedral angle between the least-squares planes of the two benzene rings is a significant conformational parameter. mdpi.com In this specific derivative, this angle is reported to be 69.04(11)°. mdpi.com This substantial twist between the two aromatic rings is a critical feature of the molecule's three-dimensional shape in the solid state. Such a non-planar conformation can have significant implications for how the molecule packs in a crystal and interacts with other molecules. The study of these angles in various derivatives helps to understand the conformational flexibility and preferences of the core benzoylphenoxy structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity.
For This compound (C₁₇H₁₆O₄), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 71.82% |
| Hydrogen | H | 1.008 | 5.67% |
Experimental verification of these values is a standard procedure in chemical synthesis. For instance, in the case of the related compound Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (C₁₉H₂₀O₄), the calculated elemental composition is C, 72.61%; H, 6.36%. mdpi.com The experimentally found values were C, 72.29%; H, 6.15%, which are in close agreement with the theoretical values, thus confirming the compound's identity. mdpi.com
Supramolecular Interactions and Molecular Packing in Crystalline Structures
The arrangement of molecules in a crystal is governed by a complex interplay of non-covalent interactions. These interactions, although weaker than covalent bonds, are directional and collectively determine the crystal's stability, morphology, and physical properties.
Hirshfeld Surface Analysis of Intermolecular Contacts
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. goums.ac.irnih.govmdpi.com It maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of the different types of intermolecular contacts.
Table 3: Intermolecular Contact Contributions for the Analog Ethyl-2-(4-aminophenoxy)acetate from Hirshfeld Surface Analysis
| Contact Type | Contribution (Molecule A) | Contribution (Molecule B) |
|---|---|---|
| H···H | 52.7% | 54.3% |
| O···H | 22.2% | 22.3% |
| C···H | 18.0% | 13.8% |
| N···H | 3.5% | 3.2% |
This data is for an analog and illustrates the type of information obtained from Hirshfeld analysis. mdpi.com
The analysis for the aminophenoxy analog indicates that H···H interactions are the most significant, followed by O···H and C···H contacts, highlighting the importance of hydrogen bonding and van der Waals forces in the crystal packing. mdpi.com
Investigation of Non-covalent Interactions (e.g., C-H⋯O Hydrogen Bonding)
Non-covalent interactions, such as hydrogen bonds, are crucial in stabilizing the three-dimensional architecture of crystals. wikipedia.org In the context of benzophenone derivatives, C-H⋯O interactions, where a carbon-bound hydrogen atom acts as a hydrogen bond donor to an oxygen atom, are frequently observed.
In the crystal structure of the derivative Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate , an intramolecular non-classical C-H⋯O hydrogen bond is observed. mdpi.com This type of interaction can influence the molecule's conformation by creating a cyclic motif. Furthermore, studies on other related esters demonstrate that intermolecular C-H⋯O hydrogen bonds can link molecules into chains or more complex three-dimensional networks, significantly contributing to the stability of the crystal lattice. wikipedia.org The investigation of these weak hydrogen bonds is essential for a complete understanding of the supramolecular chemistry of this compound and its analogs.
Computational Analysis of this compound Remains Largely Unexplored
Therefore, it is not possible to provide specific, data-driven content for the requested sections on its computational chemistry and theoretical investigations. Methodologies like Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and Reduced Density Gradient (RDG) analysis have been extensively used to characterize related molecules, but the specific outputs of such studies—optimized geometry, quantum chemical parameters, simulated spectra, HOMO-LUMO transitions, MEP maps, and non-covalent interaction analyses—are not documented for this compound itself.
For context, computational studies on analogous compounds, such as ethyl 2-(3-benzoylthioureido)-acetate and various chalcone (B49325) derivatives, have successfully employed these theoretical tools to elucidate structural and electronic properties. These studies typically involve:
Density Functional Theory (DFT) Studies : This powerful method is used to understand the electronic structure of molecules.
Geometry Optimization : Calculations are performed to find the most stable three-dimensional conformation of the molecule, providing key data on bond lengths and angles.
Quantum Chemical Parameters : Global reactivity descriptors like chemical hardness, softness, and the electrophilicity index are calculated to predict the molecule's reactivity.
Spectroscopic Properties : Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra, helping to understand the electronic transitions within the molecule.
Frontier Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between them is crucial for predicting chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping : This technique creates a 3D map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).
Reduced Density Gradient (RDG) Analysis : This method is employed to visualize and understand the nature and strength of non-covalent interactions within the molecule, such as van der Waals forces and hydrogen bonds.
Without dedicated research on this compound, the specific data tables and detailed findings required for a comprehensive article on its computational chemistry cannot be generated. The scientific community has yet to publish a focused theoretical investigation on this particular compound.
Computational Chemistry and Theoretical Investigations
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its electronic structure, specifically its dipole moment, polarizability, and hyperpolarizabilities.
Theoretical predictions of these properties for Ethyl 2-(4-benzoylphenoxy)acetate can be performed using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations help in understanding the molecule's potential as an NLO material.
Polarizability (α) and Hyperpolarizability (β, γ): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is the higher-order, nonlinear counterpart. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is particularly relevant for applications like second-harmonic generation. DFT calculations can provide values for the static and dynamic polarizabilities and hyperpolarizabilities. While specific calculated values for this compound are not available in the reviewed literature, studies on analogous structures like ethyl-2-(4-aminophenoxy)acetate have utilized DFT methods to compute such quantum chemical parameters, indicating a viable methodology for future research. mdpi.comresearchgate.net
Table 1: Key Parameters in NLO Property Prediction
| Parameter | Symbol | Description |
| Dipole Moment | µ | Measures the separation of positive and negative charges in a molecule, indicating its intrinsic polarity. |
| Polarizability | α | Represents the linear response of the molecular electron cloud to an external electric field. |
| First Hyperpolarizability | β | A tensor quantity describing the second-order, nonlinear optical response of a molecule. |
| Second Hyperpolarizability | γ | A tensor quantity describing the third-order, nonlinear optical response of a molecule. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools for exploring the three-dimensional structure of a molecule and its interactions with biological targets. These methods provide insights into the dynamic behavior and binding thermodynamics that are difficult to capture through experimental means alone.
This compound and its analogs are of interest in medicinal chemistry. For example, the related precursor, ethyl-2-(4-aminophenoxy)acetate, has been identified as a building block for potential dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which are targets for hypoglycemic agents. mdpi.com
The standard methodology for studying ligand-target interactions involves several computational steps:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It involves placing the ligand into the binding site of the receptor and scoring the different poses based on factors like steric fit and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Pharmacophore Modeling: Based on a set of active ligands or a ligand-receptor complex, a pharmacophore model can be developed. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. It can then be used to screen large databases for other potential ligands. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are run to study the stability of the predicted ligand-receptor complex over time. This simulation tracks the motions of atoms, providing a view of the complex's dynamic behavior and the persistence of key interactions in a solvated environment.
To quantify the strength of a ligand-target interaction, binding free energy calculations are performed. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and its variant, MM-GBSA, are popular "end-point" methods that estimate the free energy of binding from a set of snapshots taken from an MD simulation. nih.govelsevierpure.com These methods are more accurate than typical docking scores but less computationally intensive than alchemical free energy calculations. nih.govelsevierpure.com
The binding free energy (ΔG_binding) is calculated using the following thermodynamic cycle: ambermd.org
ΔG_binding = G_complex - (G_receptor + G_ligand)
Each term is typically broken down into several components: researchgate.netresearchgate.net
ΔE_MM: The molecular mechanics energy in the gas phase, which includes internal energy (bonds, angles, dihedrals), van der Waals (ΔE_vdw), and electrostatic (ΔE_elec) interaction energies.
ΔG_solv: The solvation free energy, which is the sum of the polar (ΔG_polar) and nonpolar (ΔG_nonpolar) contributions. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA).
-TΔS: The conformational entropy change upon binding. This term is computationally demanding to calculate and is sometimes omitted, leading to a relative, rather than absolute, binding energy.
While no specific MM-PBSA calculations for this compound were found in the reviewed literature, the table below outlines the components that would be analyzed in such a study.
Table 2: Components of MM-PBSA Binding Free Energy Calculation
| Energy Component | Symbol | Description |
| Van der Waals Energy | ΔE_vdw | Energy from short-range attractive and repulsive forces between non-bonded atoms. |
| Electrostatic Energy | ΔE_elec | Energy from the electrostatic interactions between the partial charges of the ligand and receptor. |
| Polar Solvation Energy | ΔG_polar | The energy cost or gain of transferring the molecule from a vacuum to the polar solvent continuum. |
| Nonpolar Solvation Energy | ΔG_nonpolar | Energy associated with cavity formation and van der Waals interactions with the solvent. |
| Binding Free Energy | ΔG_binding | The overall free energy change upon ligand binding, indicating the affinity of the ligand for the receptor. |
The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements (conformers) a molecule can adopt through the rotation of its single bonds.
For this compound, a key conformational feature is the relative orientation of its two phenyl rings. X-ray crystallography on a closely related compound, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, revealed a dihedral angle of 69.04° between the least-squares planes of its two benzene (B151609) rings. nih.gov This significant twist from planarity is a critical structural characteristic.
While static crystal structures provide a snapshot of a low-energy conformation, molecular dynamics (MD) simulations are used to explore the full range of accessible conformations and their relative energies over time in a solution or biological environment. Such simulations can reveal:
The flexibility of the ether linkage and the ethyl acetate (B1210297) chain.
The range of dihedral angles between the phenyl rings.
Organic Transformations and Mechanistic Studies
Ester Hydrolysis Mechanisms and Kinetics
The hydrolysis of an ester, such as Ethyl 2-(4-benzoylphenoxy)acetate, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.org This transformation can be catalyzed by either an acid or a base. libretexts.orgwikipedia.org
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of an ester is the reverse reaction of Fischer esterification. wikipedia.orgyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. youtube.comyoutube.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release the alcohol and the carboxylic acid. youtube.com This process is reversible, and to drive the reaction to completion, a large excess of water is typically used. libretexts.orgchemguide.co.uk The kinetics of acid-catalyzed ester hydrolysis often follow a pseudo-first-order rate law, as water is present in a large excess and its concentration remains effectively constant throughout the reaction. youtube.comyoutube.com
Base-Promoted Hydrolysis (Saponification):
Interactive Data Table: Comparison of Hydrolysis Mechanisms
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
| Catalyst/Reagent | Acid (e.g., H₂SO₄, HCl) chemguide.co.uk | Base (e.g., NaOH, KOH) chemguide.co.uk |
| Reversibility | Reversible libretexts.orgchemguide.co.uk | Irreversible chemguide.co.ukchemistrysteps.com |
| Products | Carboxylic acid and alcohol libretexts.org | Carboxylate salt and alcohol libretexts.org |
| Kinetics | Typically pseudo-first-order youtube.com | Second-order uv.es |
| Mechanism | Protonation followed by nucleophilic attack youtube.com | Nucleophilic acyl substitution chemistrysteps.com |
Oxidation Reactions Applied to Ethyl Acetate (B1210297) Derivatives
The oxidation of ethyl acetate derivatives can lead to a variety of products, depending on the oxidizing agent and reaction conditions. For this compound, potential sites for oxidation include the ethyl group and the benzophenone (B1666685) moiety.
Research on the oxidation of ethyl acetate initiated by hydroxyl radicals has shown that the reaction primarily proceeds via H-abstraction from the secondary carbon of the alcohol moiety. researchgate.net This leads to the formation of several oxidation products, including acetic acid, acetoxyacetaldehyde, and acetic anhydride. researchgate.net In the context of this compound, similar oxidation of the ethyl group could be expected.
The benzophenone portion of the molecule can also undergo oxidation. For instance, the oxidation of benzhydrol (diphenylmethanol) to benzophenone is a common transformation, often achieved using oxidizing agents like bleach (sodium hypochlorite solution). chegg.com While the ketone in this compound is already in a higher oxidation state, the aromatic rings could be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or the formation of phenolic products. The presence of both Au and Pd nanoparticles on a TiO2 support has been shown to be effective in the catalytic oxidation of ethyl acetate, with the primary intermediates being acetaldehyde, ethanol, and acetic acid. mdpi.com
Interactive Data Table: Potential Oxidation Products of Ethyl Acetate Derivatives
| Starting Material Moiety | Oxidizing Agent/Condition | Potential Products |
| Ethyl group | Hydroxyl radicals | Acetic acid, Acetoxyacetaldehyde, Acetic anhydride researchgate.net |
| Ethyl group | Catalytic oxidation (Au-Pd/TiO₂) | Acetaldehyde, Ethanol, Acetic acid mdpi.com |
| Benzhydrol (related structure) | Sodium hypochlorite (bleach) | Benzophenone chegg.com |
Rearrangement Reaction Pathways
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound.
The Baeyer–Villiger oxidation is a notable reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid or peroxide as the oxidant. wikipedia.orgnih.gov This reaction proceeds through the formation of a Criegee intermediate. slideshare.net The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon. wikipedia.orgslideshare.net A key step is the concerted migration of a substituent from the ketone to the oxygen of the peroxide group, which is also the rate-determining step. wikipedia.orgslideshare.net
For an unsymmetrical ketone like the benzophenone moiety in this compound, the regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory ability is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org Therefore, in the case of this compound, the phenyl group would be expected to migrate in preference to the substituted phenoxy group, leading to the formation of a phenyl ester.
The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org This reaction involves the migration of an acyl group from the phenolic ester to the aryl ring, with a preference for the ortho and para positions. wikipedia.org The product distribution between the ortho and para isomers can be influenced by reaction conditions such as temperature and solvent. wikipedia.orgpw.live For instance, lower temperatures tend to favor the para product, while higher temperatures favor the ortho isomer. pw.livechemrxiv.org
While this compound is not a phenolic ester, its synthesis may involve intermediates that are susceptible to the Fries rearrangement. For example, the synthesis of hydroxy benzophenones, which could be precursors to the target molecule, can be achieved through a Fries rearrangement. nih.gov It is important to consider that the Fries rearrangement generally requires stable acyl components that can withstand the reaction conditions, and heavily substituted aromatic or acyl groups can lead to lower yields due to steric hindrance.
A 1,2-shift is an intramolecular rearrangement where a substituent moves from one atom to an adjacent atom. ucla.eduwikipedia.org These rearrangements are often driven by the formation of a more stable intermediate, such as a more substituted carbocation. wikipedia.org For instance, a 1,2-hydride shift can convert a secondary carbocation into a more stable tertiary carbocation. youtube.com Similarly, a 1,2-methyl shift can also occur. youtube.com
Elimination Reaction Mechanisms (e.g., E1/E2 Considerations in Synthesis)
Elimination reactions are processes in which a pair of atoms or groups are removed from a molecule, typically resulting in the formation of a double or triple bond. chemicalnote.com These reactions are crucial in organic synthesis for the preparation of unsaturated compounds. pharmaguideline.com The two primary mechanisms for elimination reactions are the E1 (unimolecular) and E2 (bimolecular) pathways.
The E1 reaction is a two-step process that begins with the formation of a carbocation intermediate, followed by deprotonation by a weak base to form the alkene. pharmaguideline.comlibretexts.org This mechanism is favored by good ionizing solvents (polar protic) and for substrates that can form stable carbocations (tertiary and secondary alkyl halides). libretexts.org
The E2 reaction , on the other hand, is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously to form the double bond. chemicalnote.compharmaguideline.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. chemicalnote.com This mechanism is favored by strong, non-bulky bases and polar aprotic solvents. iitk.ac.in The stereochemistry of the E2 reaction is also a key consideration, as it typically proceeds through an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in
In the synthesis of this compound, elimination reactions could potentially occur as side reactions, particularly if the synthetic route involves alkyl halide intermediates and basic conditions. For example, the dehydrohalogenation of an alkyl halide is a common method for alkene synthesis that proceeds via an elimination reaction. chemicalnote.com The choice of base and solvent can be critical in controlling the competition between substitution (SN1/SN2) and elimination (E1/E2) reactions.
Interactive Data Table: Comparison of E1 and E2 Mechanisms
| Feature | E1 Reaction | E2 Reaction |
| Mechanism | Two-step, via carbocation intermediate pharmaguideline.com | One-step, concerted pharmaguideline.com |
| Base Strength | Weak base required libretexts.org | Strong base favors the reaction iitk.ac.in |
| Solvent | Favored by polar protic solvents libretexts.org | Favored by polar aprotic solvents iitk.ac.in |
| Kinetics | First-order (unimolecular) pharmaguideline.com | Second-order (bimolecular) chemicalnote.com |
| Substrate | Favored for 3° and 2° alkyl halides libretexts.org | Favored for 3° > 2° > 1° alkyl halides iitk.ac.in |
Cyclization Reactions of Analogous Ester Systems
The intramolecular cyclization of phenoxyacetic acid derivatives, structurally analogous to this compound, represents a key transformation for the synthesis of heterocyclic structures, most notably xanthones (dibenzo-γ-pyrones). This type of reaction is typically an intramolecular Friedel-Crafts acylation, where the phenoxyacetic acid moiety is induced to cyclize onto the adjacent aromatic ring. wits.ac.zamasterorganicchemistry.comresearchgate.net
The general mechanism involves the activation of the carboxylic acid or its corresponding ester, followed by an electrophilic attack of the resulting acylium ion on the electron-rich aromatic ring. The subsequent loss of a proton re-aromatizes the system, leading to the formation of the tricyclic xanthone core. The efficiency and regioselectivity of this cyclization are influenced by the nature of the substituents on the aromatic rings and the choice of the cyclizing agent.
Commonly employed reagents to facilitate this transformation include strong acids such as polyphosphoric acid (PPA) and Eaton's reagent (methanesulfonic acid/phosphorus pentoxide), or Lewis acids like aluminum chloride (AlCl₃) in conjunction with acyl chlorides. For instance, the cyclization of 2-aryloxybenzoic acids, which can be formed from the reaction of phenols with ortho-halobenzoic acids via Ullmann coupling, is a well-established route to xanthones. wits.ac.za
A variety of catalysts have been explored to improve the environmental footprint and efficiency of these reactions. For example, the use of a mixture of deep eutectic solvents has been investigated for the intramolecular Friedel-Crafts acylation of arenes with carboxylic acids, offering a more environmentally benign alternative to traditional methods that generate significant waste. researchgate.net
Furthermore, metal trifluoromethanesulfonates and other Lewis acids have been shown to effectively catalyze the intramolecular Friedel-Crafts acylation of Meldrum's acid derivatives, which are analogous to ester systems. uwaterloo.ca These reactions proceed under mild conditions and tolerate a wide range of functional groups, leading to the formation of cyclic ketones such as 1-indanones and 1-tetralones. uwaterloo.ca The mechanism in these cases can involve an acyl ketene intermediate under thermal conditions for enolizable Meldrum's acids, while non-enolizable derivatives require a Lewis acid to act as effective acylating agents. uwaterloo.ca
The synthesis of xanthones and related compounds is of significant interest due to their presence in natural products and their wide range of biological activities. wits.ac.zanih.govrsc.org
| Analogous System | Reaction Type | Catalyst/Reagent | Product |
| 2-Aryloxybenzoic acids | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | Xanthone |
| Phenoxyacetic acids | Intramolecular Friedel-Crafts Acylation | Eaton's Reagent | Xanthone |
| Benzyl Meldrum's acids | Intramolecular Friedel-Crafts Acylation | Metal Triflates, Lewis Acids | 1-Indanone |
| Naphthalene derivative and aryl acid | Friedel-Crafts Reaction | Trifluoroacetic Anhydride (TFAA) | Xanthone nucleus |
Catalytic Performance and Reaction Kinetics Investigations
Investigations into the catalytic performance and reaction kinetics of systems analogous to this compound provide insights into the reactivity of its constituent functional groups: the ester and the benzophenone moiety.
The benzophenone portion of the molecule is known for its photochemical properties and can act as a photocatalyst. For instance, benzophenone, in combination with a copper catalyst, has been shown to facilitate Giese-type alkylation reactions. researchgate.net This dual catalytic system is effective in limiting the polymerization of highly polymerizable olefins, which is a common side reaction. researchgate.net This suggests that the benzophenone core within this compound could potentially exhibit photocatalytic activity under certain conditions.
Studies on the reaction kinetics of phenoxyacetate (B1228835) esters and related compounds primarily focus on esterification and hydrolysis reactions. The kinetics of the esterification of 2-Methyl-4-chlorophenoxyacetic acid (MCPA) with 2-ethylhexanol has been studied, revealing that the reaction follows a second-order rate law. The rate of reaction is influenced by temperature, catalyst concentration, and the molar ratio of the reactants.
The hydrolysis of esters, including those with structures analogous to the ester portion of this compound, is a well-studied reaction. The alkaline hydrolysis of esters is typically a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org Kinetic studies on the hydrolysis of various synthetic organic esters have been conducted to determine their second-order rate constants. chemrxiv.org For example, the hydrolysis of ethyl acetate is a classic experiment in chemical kinetics, where the progress of the reaction can be monitored by titrating the acetic acid produced. youtube.com
The kinetics of the esterification of 1-methoxy-2-propanol with acetic acid over an ion-exchange resin has been modeled using various kinetic models, including pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. mdpi.com The LHHW model was found to be the most consistent with the experimental data, indicating a surface reaction-controlled process with an apparent activation energy of 62.0 ± 0.2 kJ/mol. mdpi.com Such studies are crucial for the design of industrial reactors.
| Reaction | Analogous Compound | Kinetic Model/Order | Key Findings |
| Esterification | 2-Methyl-4-chlorophenoxyacetic acid | Second Order | Rate is dependent on temperature, catalyst concentration, and reactant molar ratio. |
| Esterification | 1-Methoxy-2-propanol and Acetic Acid | Langmuir-Hinshelwood-Hougen-Watson (LHHW) | Surface reaction-controlled process with an apparent activation energy of 62.0 ± 0.2 kJ/mol. mdpi.com |
| Alkaline Hydrolysis | Synthetic Organic Esters | Second Order | Reaction is first order with respect to both ester and hydroxide ion. chemrxiv.org |
| Giese-Type Alkylation | Benzophenone | N/A (Catalyst) | Dual catalytic system with copper limits olefin polymerization. researchgate.net |
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Routes
The primary route for the synthesis of Ethyl 2-(4-benzoylphenoxy)acetate and its derivatives is the Williamson ether synthesis. This involves the reaction of a substituted phenol (B47542) with an ethyl haloacetate in the presence of a base. For instance, the synthesis of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate is achieved by reacting 4-hydroxy-2,5-dimethylbenzophenone with ethyl chloroacetate (B1199739) in dry acetone (B3395972) with anhydrous potassium carbonate. nih.gov The reaction mixture is typically refluxed for several hours. nih.gov
Future research will likely focus on developing more sustainable and efficient synthetic protocols. Green chemistry principles, such as the use of microwave-assisted synthesis, can significantly reduce reaction times and improve yields. bldpharm.com The exploration of alternative, more environmentally benign solvents and catalysts is another promising area. For example, solid-supported catalysts could simplify product purification and catalyst recycling. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, would also enhance the efficiency and cost-effectiveness of producing this compound and its analogs. mdpi.com
Table 1: Comparison of Conventional and Potential Sustainable Synthetic Methods
| Parameter | Conventional Synthesis (Williamson Ether) | Potential Sustainable Synthesis |
| Method | Reflux in organic solvent | Microwave-assisted, Flow chemistry |
| Solvent | Acetone, DMF | Greener solvents (e.g., ionic liquids) |
| Catalyst | Soluble base (e.g., K₂CO₃) | Solid-supported catalysts |
| Reaction Time | Several hours | Minutes to hours |
| Energy Consumption | High | Lower |
| Waste Generation | Moderate | Reduced |
Advanced Spectroscopic Characterization of Molecular Dynamics in Solution
The structural and electronic properties of this compound derivatives have been characterized using various spectroscopic techniques, including ¹H and ¹³C NMR, FTIR, and mass spectrometry. nih.gov For example, the ¹H NMR spectrum of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate shows characteristic signals for the aromatic protons, the methyl groups, and the ethyl ester group. nih.gov The IR spectrum displays strong absorption bands for the ester and ketone carbonyl groups. nih.gov
Future investigations should employ advanced spectroscopic techniques to probe the molecular dynamics of this compound in solution. Time-resolved spectroscopy, for instance, can provide insights into the behavior of the molecule in its excited states, which is particularly relevant given the photosensitive nature of the benzophenone (B1666685) moiety. Two-dimensional NMR techniques, such as NOESY, can be used to elucidate the conformational preferences and intramolecular interactions of the molecule in different solvent environments.
Refined Computational Models for Reactivity and Selectivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the electronic structure and properties of benzophenone and phenoxyacetate (B1228835) derivatives. nih.gov DFT calculations have been used to optimize the geometry, determine the frontier molecular orbitals (HOMO and LUMO), and predict the IR and NMR parameters of related compounds, with results showing good agreement with experimental data. nih.gov
A key area for future research is the development of more refined computational models to accurately predict the reactivity and selectivity of this compound in various chemical transformations. By employing higher levels of theory and incorporating solvent effects, it will be possible to model reaction pathways and transition states with greater accuracy. This will aid in understanding the mechanisms of known reactions and in predicting the outcomes of novel transformations, thereby guiding experimental design. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the structural features of this compound derivatives with their chemical or biological activities.
Table 2: Key Parameters from DFT Calculations of a Related Chalcone (B49325) Derivative nih.gov
| Parameter | Value |
| HOMO Energy | [Value not explicitly stated, but calculations were performed] |
| LUMO Energy | [Value not explicitly stated, but calculations were performed] |
| Methodology | B3LYP/6-311++G(d,p) |
Exploration of Structure-Function Relationships in Novel Chemical Reactions
The bifunctional nature of this compound, with its reactive benzophenone and phenoxyacetate moieties, makes it an interesting substrate for exploring novel chemical reactions. The ketone group can undergo various nucleophilic additions and reductions, while the ester group can be hydrolyzed or converted to other functional groups. The aromatic rings can also be functionalized through electrophilic substitution reactions.
Future research should focus on systematically exploring the reactivity of this compound and establishing clear structure-function relationships. For example, investigating how substituents on the aromatic rings influence the reactivity of the carbonyl and ester groups can provide valuable insights. The synthesis of a library of derivatives with systematic structural variations will be crucial for these studies. This will not only expand the chemical space accessible from this scaffold but also pave the way for the discovery of new reactions and applications.
Investigation of Catalytic Applications and Process Optimization
Benzophenone and its derivatives are well-known photosensitizers in various photochemical reactions. The benzophenone moiety in this compound can absorb UV light and promote intersystem crossing to the triplet state, which can then initiate a range of chemical transformations.
An exciting avenue for future research is the investigation of this compound and its derivatives as photocatalysts or as ligands in metal-catalyzed reactions. The presence of multiple oxygen atoms makes it a potential chelating ligand for various metal ions. The resulting metal complexes could exhibit interesting catalytic activities. Furthermore, process optimization studies for reactions utilizing this compound, either as a reactant or a catalyst, will be essential for their potential scale-up and industrial application. This includes optimizing reaction conditions such as temperature, pressure, catalyst loading, and solvent to maximize yield and selectivity while minimizing costs and environmental impact.
Design of Novel Chemical Scaffolds Based on the this compound Core
The core structure of this compound can serve as a versatile scaffold for the design of novel chemical entities with tailored properties. By modifying the functional groups and the aromatic rings, a wide array of new compounds can be generated.
Future work in this area will involve the rational design of new chemical scaffolds based on this core structure. This can be achieved through techniques such as pharmacophore modeling and bioisosteric replacement. For example, the ester group could be replaced with other functional groups like amides or sulfonamides to modulate the compound's physicochemical properties. The benzophenone moiety could be replaced with other diaryl ketones or heterocyclic analogs. These new scaffolds could then be screened for a variety of applications, from materials science to medicinal chemistry. The synthesis and characterization of these novel derivatives will be a key component of this research direction. cbijournal.com
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(4-benzoylphenoxy)acetate in academic research?
this compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 4-hydroxybenzophenone with ethyl bromoacetate in the presence of a base (e.g., anhydrous potassium carbonate) in a polar aprotic solvent like acetonitrile. The reaction is refluxed for 16 hours, followed by extraction with ethyl acetate and purification via recrystallization . For the methyl ester analog, methyl bromoacetate is used instead, yielding mthis compound, which can be hydrolyzed to the corresponding acid using LiOH in THF .
Q. Key Reaction Conditions :
| Reactants | Solvent | Base | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| 4-Hydroxybenzophenone | Acetonitrile | K₂CO₃ (anhydrous) | Reflux (~82°C) | 16 hours | ~Quantitative |
Q. How is reaction progress monitored during synthesis?
Thin-layer chromatography (TLC) is commonly employed to monitor reaction completion. A solvent system of hexane:ethyl acetate (3:1) is used for visualization under UV light. For advanced tracking, gas chromatography-mass spectrometry (GC-MS) can confirm intermediate formation, as demonstrated in ethyl acetate extract analyses .
Q. What purification techniques are recommended for isolating this compound?
Post-synthesis, the crude product is extracted with ethyl acetate, washed with NaOH (10%) to remove unreacted phenol, and dried over Na₂SO₄. Recrystallization from ethanol or hexane yields high-purity crystals. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves complex mixtures, particularly for derivatives .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including charge distribution at the benzoyl and phenoxy groups. Tools like Gaussian or ORCA simulate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Proton affinity and gas-phase basicity data from NIST (e.g., 804.7 kJ/mol for ethyl acetate analogs) inform solvent interactions .
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- ¹H NMR : Peaks at δ 7.79–7.67 (benzoyl aromatic protons), δ 4.66 (OCH₂CO), and δ 1.30 (CH₃ of ethyl ester).
- ¹³C NMR : Signals at δ 195.2 (C=O of benzoyl), δ 168.6 (ester C=O), and δ 65.0 (OCH₂CO) .
- IR : Stretching at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (benzoyl C=O) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 285.1 (calculated for C₁₇H₁₆O₄).
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in biological efficacy (e.g., anti-inflammatory vs. analgesic activity) may arise from assay conditions or derivative functionalization. Systematic structure-activity relationship (SAR) studies are recommended:
Synthesize analogs with substitutions at the benzoyl or phenoxy groups.
Test in standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity).
Cross-validate using in vitro (cell-based) and in vivo models .
Q. What challenges arise in synthesizing derivatives with modified phenoxy or benzoyl groups?
- Steric hindrance : Bulky substituents (e.g., cyclohexyl) reduce nucleophilic substitution efficiency.
- Solubility : Hydrophobic groups require optimized solvents (e.g., DMF for aryl bromides).
- Purification : Derivatives with similar polarity necessitate advanced chromatographic techniques (e.g., HPLC) .
Q. How can stability under varying pH and temperature conditions be analyzed?
- UV-Vis Spectroscopy : Monitor absorbance changes (e.g., λ_max shifts) in buffers (pH 2–12).
- HPLC : Quantify degradation products after accelerated stability testing (40–60°C).
- Cyclodextrin Inclusion Studies : Assess enhanced stability via β-cyclodextrin complexation, as shown in UV-vis spectral shifts .
Methodological Considerations
3.1 Data Contradiction Analysis in Crystallographic Studies
Discrepancies in crystal structure data (e.g., bond lengths) can be resolved using SHELXL for refinement and ORTEP-3 for graphical validation. For example, compare experimental X-ray data with DFT-optimized geometries to identify lattice distortions .
Q. Reproducibility in Multi-Step Syntheses
- Quality Control : Validate starting materials via elemental analysis (±0.5% tolerance).
- Reaction Logging : Document solvent purity, humidity, and stirring rates.
- Automation : Use Schlenk lines for moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
